molecular formula C9H10BrN B2817314 2-Bromo-6-(prop-1-en-2-yl)aniline CAS No. 1803607-41-1

2-Bromo-6-(prop-1-en-2-yl)aniline

Cat. No.: B2817314
CAS No.: 1803607-41-1
M. Wt: 212.09
InChI Key: ADLVFEXJXVTDFR-UHFFFAOYSA-N
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Description

2-Bromo-6-(prop-1-en-2-yl)aniline is a substituted aniline derivative featuring a bromine atom at the 2-position and a prop-1-en-2-yl (isopropenyl) group at the 6-position of the aromatic ring. The amino group (–NH₂) at the 1-position renders the compound reactive in hydrogen-bonding interactions and electrophilic substitution reactions. This structure combines electron-withdrawing (bromine) and electron-donating (isopropenyl) substituents, creating unique electronic and steric effects that influence its chemical behavior and physical properties.

The compound’s crystallographic characterization, if performed, would likely employ programs like SHELXL for refinement, given its widespread use in small-molecule crystallography . Hydrogen-bonding patterns in its crystal structure could be analyzed using graph-set theory, as discussed in studies on intermolecular interactions .

Properties

IUPAC Name

2-bromo-6-prop-1-en-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-5H,1,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLVFEXJXVTDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-6-(prop-1-en-2-yl)aniline typically involves the bromination of 2-(prop-1-en-2-yl)aniline. One common method includes the reaction of 2-(prop-1-en-2-yl)aniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Chemical Reactions Analysis

2-Bromo-6-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-6-(prop-1-en-2-yl)aniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the prop-1-en-2-yl group play crucial roles in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-bromo-6-(prop-1-en-2-yl)aniline, we compare it with structurally related aniline derivatives (Table 1).

Table 1: Comparison of this compound with Analogous Compounds

Compound Name Substituents Key Properties/Behavior Reference Insights
This compound –NH₂, –Br (2-), –C(CH₂)=CH₂ (6-) Polar due to –NH₂; bromine enhances electrophilic substitution resistance; isopropenyl group introduces steric hindrance. Likely refined via SHELXL
Aniline Benzoate –NH₂, –OCOC₆H₅ Hydrogen-bonded dimerization via –NH₂ and carboxylate; stabilized by aromatic stacking. Synthesized via oxidation
4-Bromoaniline –NH₂, –Br (4-) Reduced basicity (electron-withdrawing –Br); forms hydrogen-bonded chains in crystals. Analyzed via graph-set theory
2-Isopropenylaniline –NH₂, –C(CH₂)=CH₂ (2-) Steric hindrance limits planarization; weaker hydrogen bonding due to substituent proximity. Hypothetical (no direct evidence)

Key Findings :

Electronic Effects :

  • The bromine atom in this compound deactivates the aromatic ring, reducing reactivity in electrophilic substitutions compared to unsubstituted aniline. This contrasts with aniline benzoate, where the electron-withdrawing benzoate group further polarizes the –NH₂ moiety .
  • The isopropenyl group at the 6-position may donate electron density through hyperconjugation, partially countering the bromine’s deactivation.

Similar steric effects are observed in 2-isopropenylaniline (hypothetical analog). Hydrogen-bonding networks, critical in crystal packing, would involve the –NH₂ group. Graph-set analysis (as in ) could classify these interactions as chains or dimers, depending on substituent positioning.

Synthetic Considerations :

  • Unlike aniline benzoate (synthesized via oxidation ), this compound likely requires Friedel-Crafts alkylation or halogenation steps. The bromine’s ortho-directing nature would influence regioselectivity during synthesis.

Research Implications and Limitations

The provided evidence lacks direct data on this compound, necessitating extrapolation from general principles. For instance:

  • Crystallography : SHELX programs would be essential for resolving its crystal structure, particularly in identifying hydrogen-bonding motifs .
  • Synthesis : Methods analogous to aniline benzoate’s oxidation pathway might require adaptation for introducing bromine and isopropenyl groups.

Further experimental studies are needed to validate these hypotheses, including X-ray diffraction analysis and comparative reactivity assays.

Biological Activity

2-Bromo-6-(prop-1-en-2-yl)aniline is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position and a prop-1-en-2-yl group at the 6-position of an aniline ring. This configuration influences its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins, which can lead to modulation or inhibition of enzyme activity. The bromine atom enhances the compound's electrophilicity, while the prop-1-en-2-yl group contributes to its binding affinity towards specific targets.

Enzyme Interactions

Research indicates that this compound is utilized in enzyme interaction studies. It can act as a probe in biochemical assays, allowing for the investigation of enzyme mechanisms and interactions.

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, modifications similar to those found in this compound have shown IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating potent anticancer properties .

Study on Anticancer Activity

A study evaluated the effects of structurally related compounds on CLL cell lines, revealing that certain derivatives exhibited strong pro-apoptotic effects with minimal toxicity to healthy cells. The mechanism was linked to increased reactive oxygen species (ROS) production, suggesting that compounds like this compound could be valuable in developing new cancer therapies .

CompoundCell LineIC50 (µM)Pro-apoptotic Effect (%)
20aHG-30.1782
20fPGA-10.3587
23aHG-3<1095

Applications in Organic Synthesis

Beyond its biological implications, this compound serves as an important intermediate in organic synthesis. It is involved in the production of pharmaceuticals and agrochemicals, highlighting its versatility in chemical applications.

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